2-{[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
Description
This compound features a multifunctional structure with distinct pharmacophoric elements:
- Dihydropyrazinone core: The 3-oxo-3,4-dihydropyrazin-2-yl group (C₄H₃N₂O) introduces a planar, heterocyclic system capable of hydrogen bonding via its keto group.
Properties
IUPAC Name |
2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S/c1-2-28-17-6-3-15(4-7-17)24-20(26)14-31-21-22(27)25(10-9-23-21)16-5-8-18-19(13-16)30-12-11-29-18/h3-10,13H,2,11-12,14H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLMZUQKTJDVNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. The starting materials often include 2,3-dihydro-1,4-benzodioxin, ethoxybenzene, and acetamide derivatives. The key steps in the synthesis may include:
Formation of the dihydropyrazinone ring: This can be achieved through the condensation of 2,3-dihydro-1,4-benzodioxin with appropriate diketones under acidic or basic conditions.
Thioether formation:
Acetamide linkage: The final step involves the coupling of the intermediate with 4-ethoxyphenyl acetamide under conditions that promote amide bond formation, such as using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the dihydropyrazinone ring can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structural features.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Materials Science: Its unique properties may make it suitable for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets through its functional groups. The sulfanyl group may form covalent bonds with thiol groups in proteins, while the dihydropyrazinone ring may interact with nucleophilic sites in enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The compound shares functional groups with cyanoacetamide derivatives synthesized via diazonium coupling (). Notable analogues include:
*Estimated based on structural formula.
Functional Group Impact on Properties
- Benzodioxin vs. Simpler Aryl Groups : The benzodioxin in the target compound may enhance binding to aromatic-rich enzyme pockets compared to the methyl/methoxy-substituted phenyl groups in 13a and 13b .
- Sulfanyl vs.
- Ethoxy vs. Methoxy : The ethoxy group in the target compound increases lipophilicity (clogP ~3.2 vs. ~2.8 for methoxy), which could improve blood-brain barrier penetration .
Hydrogen Bonding and Crystallization
The dihydropyrazinone’s keto group and acetamide’s NH are likely hydrogen bond donors/acceptors, promoting stable crystal packing (as seen in analogues from ).
Research Implications
- Drug Design: The benzodioxin and dihydropyrazinone motifs in the target compound could be optimized for selective kinase inhibition, leveraging π-π stacking and hydrogen bonding .
- Alternative routes, such as Suzuki-Miyaura coupling for benzodioxin integration, should be explored .
Biological Activity
The compound 2-{[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a novel sulfonamide derivative that has garnered attention due to its potential biological activities. Its structural features include a benzodioxane moiety and a sulfonamide group, which are known to impart various pharmacological properties. This article aims to explore the biological activity of this compound through an examination of enzyme inhibitory effects, molecular docking studies, and related case studies.
Synthesis and Characterization
The synthesis of the target compound involves several steps starting from 2,3-dihydrobenzo[1,4]-dioxin-6-amine. The reaction with 4-methylbenzenesulfonyl chloride followed by derivatization with different 2-bromo-N-(un/substituted-phenyl)acetamides yields the desired sulfonamide derivatives. Characterization techniques such as IR and NMR spectroscopy are employed to confirm the structure and purity of the synthesized compounds .
Enzyme Inhibition Studies
The biological activity of the compound was primarily assessed through its inhibitory effects on key enzymes:
-
Alpha-glucosidase :
- The compound exhibited significant inhibitory activity against yeast alpha-glucosidase, which is crucial for managing postprandial blood glucose levels in Type 2 Diabetes Mellitus (T2DM).
- In vitro assays demonstrated IC50 values comparable to established inhibitors.
- Acetylcholinesterase (AChE) :
Molecular Docking Studies
Molecular docking simulations were conducted to predict the binding affinity and interaction modes of the compound with target enzymes. The results indicated favorable binding interactions with both alpha-glucosidase and AChE. Key interactions included hydrogen bonds and hydrophobic contacts that stabilize the enzyme-inhibitor complex.
Case Studies and Related Research
Several studies have investigated similar compounds with the benzodioxane moiety:
- Anti-Hepatotoxic Activity : Compounds containing benzodioxane structures have shown hepatoprotective effects in various models, suggesting that modifications leading to increased lipophilicity may enhance their bioactivity.
- Antitumor Potential : Research indicates that sulfonamide derivatives can exhibit broad-spectrum antitumor activity, making them candidates for further development in cancer therapeutics .
Comparative Analysis of Biological Activities
| Compound | Target Enzyme | IC50 Value | Remarks |
|---|---|---|---|
| This compound | Alpha-glucosidase | Moderate | Effective in T2DM management |
| Other Benzodioxane Derivatives | AChE | Varies | Potential for Alzheimer's treatment |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
